molecular formula C11H17Br2NO2 B8452807 Tert-butyl (2r)-2-(2,2-dibromovinyl)pyrrolidine-1-carboxylate

Tert-butyl (2r)-2-(2,2-dibromovinyl)pyrrolidine-1-carboxylate

Cat. No.: B8452807
M. Wt: 355.07 g/mol
InChI Key: JXIYXIWBJYCVST-MRVPVSSYSA-N
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Description

Tert-butyl (2r)-2-(2,2-dibromovinyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H17Br2NO2 and its molecular weight is 355.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17Br2NO2

Molecular Weight

355.07 g/mol

IUPAC Name

tert-butyl (2R)-2-(2,2-dibromoethenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17Br2NO2/c1-11(2,3)16-10(15)14-6-4-5-8(14)7-9(12)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1

InChI Key

JXIYXIWBJYCVST-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C=C(Br)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=C(Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred cold (minus 50°) solution of N-boc-prolinal (5.98 g, 30 mmol) and PPh3 (62.95 g, 240 mmol) in CH2Cl2 (200 mL) was slowly added a solution of CBr4 (39.80 g, 120 mmol) in CH2Cl2 (50 mL), and the stirring was continued for 1 hr at 0° C. To this mixture was added sat. NaHCO3 and the mixture was extracted with CHCl3. The extract was washed with H2O, dried over MgSO4, and evaporated. The residue was chromatographed on silica-gel with CHCl3 and n-hexane-AcOEt (4:1, v/v) as eluent to give 7.84 g (74%) 1-(tert-butoxycarbonyl)-2-(2,2-dibromoethenyl) pyrrolidine as colorless plates. mp 61–63; IR (KBr) 1693 cm−1; 1H-NMR (CDCl3) δ 1.46 (9 H, s), 1.72–2.19 (4H, m), 3.35–3.45 (2H, m), 4.35 (1H, br s), 6.36 (1H, br s); MS (FAB) m/z 352, 354, 356, 358; Anal. Calcd for C11H17NO2Br2: C, 37.21; H, 4.83; N, 3.94. Found: C, 37.14; H, 4.83; N, 4.00.
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
Quantity
62.95 g
Type
reactant
Reaction Step One
Name
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure of Example 3, 6.8 g of (S)-2-formyl-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester in 20 ml of methylene chloride is reacted with 40 g of triphenylphosphine, 26 g of carbon tetrabromide in 700 ml of methylene chloride to give 5.8 g of the desired product as a colorless solid, mp 58°-59° C., [α]D26° =+24°±1 (C=1.048%, methylene chloride).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of triphenylphosphine (31.7 g, 120.8 mmol) and carbon tetrabromide (20.0 g, 60.3 mmol) in methylene chloride (450 mL) at 0° C. was added dropwise a solution of N-(tert-Butoxycarbonyl)-D-prolinal (6.0 g, 30.1 mmol) in methylene chloride (50 mL). Upon complete addition of the aldehyde, the cooling bath was removed and mixing continued for an additional 30 minutes at ambient temperature. The mixture was poured into saturated sodium bicarbonate solution (600 mL) and the organic layer was extracted, dried over sodium sulfate anhydrous, concentrated in vacuo and purified on a silica gel column using a 100% to 99:1 gradient of methylene chloride to methanol as mobile phase to yield pure tert-butyl 2-(2,2-dibromovinyl)pyrrolidine-1-carboxylate. LC-MS m/z (minus t-butyl+1)=300. 1H NMR (CDCl3, 400 Mhz) 6.37 ppm (s, 1H), 4.36 (s, 1H), 3.5-3.4 (m, 2H), 2.2-2.1 (m, 1H), 1.88-1.82 (m, 2H), 1.77-1.71 (m, 1H), 1.56 (s, 1H), 1.47 (s, 9H).
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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